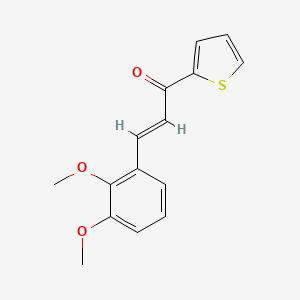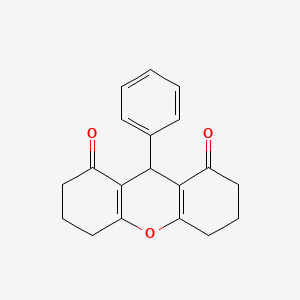
9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Descripción general
Descripción
9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as xanthenone, is a heterocyclic compound with a xanthene core structure. It has been widely studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is still not fully understood. However, it has been suggested that this compound may exert its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
Xanthenone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of immune responses. Xanthenone has also been shown to have antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xanthenone has several advantages for lab experiments, including its ease of synthesis, stability, and fluorescent properties. However, 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of the potential therapeutic applications of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities. Additionally, the development of new fluorescent probes based on this compound for the detection of biological molecules and processes is also an important area of research.
Aplicaciones Científicas De Investigación
Xanthenone has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, 9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be used as a fluorescent dye for the detection of metal ions, amino acids, and proteins. In biology, this compound can be used as a probe for the detection of reactive oxygen species and pH changes in living cells. In medicine, this compound has been shown to have potential anticancer, anti-inflammatory, and antimicrobial activities.
Propiedades
IUPAC Name |
9-phenyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-13-8-4-10-15-18(13)17(12-6-2-1-3-7-12)19-14(21)9-5-11-16(19)22-15/h1-3,6-7,17H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGVFFDAIAPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



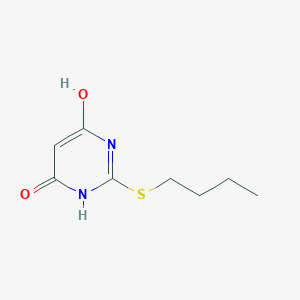
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)
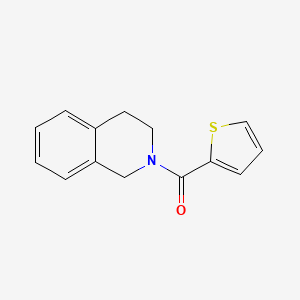
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3844548.png)
![3-(4-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844554.png)
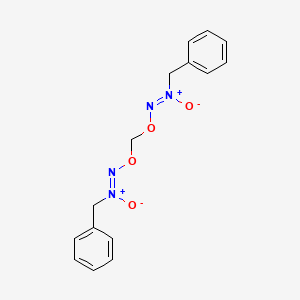
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3844575.png)
![{2-[(4-bromobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B3844594.png)



![7-hydroxy-6-nitro-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B3844616.png)
![3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B3844620.png)
